This compound is synthesized through organic chemistry techniques, often involving the reaction of hydrazides with indole derivatives. It is categorized under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. The molecular formula of N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide is , with a molecular weight of approximately 349.4262 g/mol .
The synthesis of N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide typically involves several steps:
The molecular structure of N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide features a hexyl chain attached to an indole framework, characterized by a 2-oxo group. The structural formula can be represented as follows:
Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically used to confirm the structure and purity of synthesized compounds .
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions that can be utilized for further functionalization or modification:
These reactions highlight its potential as a lead compound for further drug development.
The mechanism by which N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide exerts its effects primarily involves interaction with cannabinoid receptors:
Quantitative data on binding affinities provide insights into its potency compared to other synthetic cannabinoids.
Key physical properties include:
Chemical properties:
Analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study thermal stability and phase transitions .
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide has several potential applications in scientific research:
The development of indole-based hydrazone derivatives represents a deliberate effort to target cannabinoid receptors with improved selectivity. The foundational scaffold—isatin (1H-indole-2,3-dione)—has been studied since the early 2000s for its pharmacological versatility, particularly in analgesic and anti-inflammatory applications. In 2008, researchers at the University of Texas MD Anderson Cancer Center initiated a systematic exploration of N-alkyl isatin acylhydrazones, aiming to exploit the cannabinoid receptor system for neuropathic pain management without psychoactive effects [3] [5]. This work culminated in the de novo synthesis of N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide (assigned identifier MDA-19) in the late 2000s. The compound was first disclosed in a 2010 pharmacological study validating its cannabinoid receptor affinity and antiallodynic effects in rodent models [3]. By 2018, the core structure was further optimized in patent literature (US20180200225), cementing MDA-19 as a lead compound in the isatin-derived cannabinoid agonist class [3].
Table 1: Key Milestones in MDA-19 Development
| Year | Event |
|---|---|
| 2008 | Initial synthesis of N-alkyl isatin acylhydrazones by Diaz et al. at MD Anderson Cancer Center [5] |
| 2010 | Pharmacological characterization of MDA-19 (Xu et al.) confirming CB2 selectivity [3] |
| 2018 | Patent issuance for hydrazone modulators of cannabinoid receptors [3] |
| 2021 | First identification in seized synthetic cannabinoid blends [3] |
MDA-19 emerged from structure-activity relationship (SAR) studies focused on three critical regions of the isatin acylhydrazone scaffold:
The Z-isomer configuration at the hydrazone double bond was confirmed as pharmacologically essential via X-ray crystallography and nuclear magnetic resonance spectroscopy [4]. This stereospecificity prevents rotation, locking the molecule into its bioactive conformation.
Table 2: Structural Optimization Leading to MDA-19
| Structural Element | Precursor Example | MDA-19 Optimization | Pharmacological Impact |
|---|---|---|---|
| N-alkyl chain | N-Pentyl | N-Hexyl | ↑ CB2 affinity (Ki = 16.3 nM vs. 28.4 nM) [5] |
| Linker chemistry | Amide (‑C(=O)‑NH‑) | Acylhydrazone (‑C(=O)‑NH‑N=) | Enhanced rigidity and CB2 selectivity [5] |
| Aryl hydrazide terminus | p-Fluorobenzoyl | Benzoyl | Balanced lipophilicity and receptor occupancy [5] |
MDA-19 belongs to the OXIZID chemical class—a subgroup of synthetic cannabinoid receptor agonists (SCRAs) defined by an isatin-3-ylidene acylhydrazone core. This classification is formally recognized by international drug monitoring agencies:
Taxonomically, OXIZID SCRAs are characterized by:
This taxonomy positions MDA-19 as a pharmacologically distinct SCRA optimized for peripheral CB2 activity, though its emergence in illicit markets underscores its structural adaptability for misuse [7] [8].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2